molecular formula C11H19NO B12567277 (4R)-4-Hydroxy-4,8-dimethylnon-7-enenitrile CAS No. 587875-21-6

(4R)-4-Hydroxy-4,8-dimethylnon-7-enenitrile

Cat. No.: B12567277
CAS No.: 587875-21-6
M. Wt: 181.27 g/mol
InChI Key: MIEUKWYVXCQBAW-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-4-Hydroxy-4,8-dimethylnon-7-enenitrile is an organic compound characterized by its unique structure, which includes a hydroxyl group, a nitrile group, and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-Hydroxy-4,8-dimethylnon-7-enenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the use of enantioselective catalysis to introduce the chiral center at the 4-position. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and enantiomeric purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: (4R)-4-Hydroxy-4,8-dimethylnon-7-enenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of (4R)-4-oxo-4,8-dimethylnon-7-enenitrile.

    Reduction: Formation of (4R)-4-hydroxy-4,8-dimethylnon-7-enamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4R)-4-Hydroxy-4,8-dimethylnon-7-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-4-Hydroxy-4,8-dimethylnon-7-enenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (4R,8RS)-4,8-Dimethyldecanal: An analog used as an insect pheromone.

    (4R)-Methylnonan-1-ol: A compound with similar structural features used as a sex pheromone in insects.

Uniqueness: (4R)-4-Hydroxy-4,8-dimethylnon-7-enenitrile is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties

Properties

CAS No.

587875-21-6

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

(4R)-4-hydroxy-4,8-dimethylnon-7-enenitrile

InChI

InChI=1S/C11H19NO/c1-10(2)6-4-7-11(3,13)8-5-9-12/h6,13H,4-5,7-8H2,1-3H3/t11-/m1/s1

InChI Key

MIEUKWYVXCQBAW-LLVKDONJSA-N

Isomeric SMILES

CC(=CCC[C@](C)(CCC#N)O)C

Canonical SMILES

CC(=CCCC(C)(CCC#N)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.